molecular formula C22H49N3O2 B12800501 Einecs 295-957-6 CAS No. 92797-51-8

Einecs 295-957-6

Katalognummer: B12800501
CAS-Nummer: 92797-51-8
Molekulargewicht: 387.6 g/mol
InChI-Schlüssel: BFIIGSSNILPJSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is identified by the CAS number 92201-27-9 . It is primarily used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of amides from diethylenetriamine and stearic acid involves the reaction of diethylenetriamine with stearic acid under controlled conditions. The reaction typically occurs in the presence of a catalyst and requires specific temperature and pressure settings to ensure optimal yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation or crystallization to obtain the desired amide compound .

Analyse Chemischer Reaktionen

Types of Reactions

Amides from diethylenetriamine and stearic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the amide may result in the formation of carboxylic acids, while reduction may yield primary amines .

Wissenschaftliche Forschungsanwendungen

Amides from diethylenetriamine and stearic acid have a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which amides from diethylenetriamine and stearic acid exert their effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to amides from diethylenetriamine and stearic acid include:

Uniqueness

The uniqueness of amides from diethylenetriamine and stearic acid lies in their specific chemical structure, which imparts unique properties such as solubility, reactivity, and biological activity. These properties make them valuable in various industrial and research applications .

Eigenschaften

92797-51-8

Molekularformel

C22H49N3O2

Molekulargewicht

387.6 g/mol

IUPAC-Name

N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid

InChI

InChI=1S/C18H36O2.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);7H,1-6H2

InChI-Schlüssel

BFIIGSSNILPJSG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCN)N

Verwandte CAS-Nummern

101610-61-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.